![molecular formula C156H300O27 B1496076 [4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate](/img/structure/B1496076.png)
[4-[5,6-Dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, esters, heptaester with decaglycerol involves the esterification of octadecanoic acid with decaglycerol. This reaction typically requires a catalyst, such as sodium methoxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures, ranging from 180 to 220°C, to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of polyglycerol with methyl esters of octadecanoic acid. The process is optimized to achieve varying degrees of esterification, resulting in mono-, di-, tri-, tetra-, and heptaesters. The choice of catalyst and reaction conditions are critical to achieving the desired product with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanoic acid, esters, heptaester with decaglycerol primarily undergoes esterification and transesterification reactions. These reactions involve the exchange of ester groups between molecules, leading to the formation of different esterified products .
Common Reagents and Conditions
Catalysts: Sodium methoxide is commonly used as a catalyst for the esterification and transesterification reactions.
Temperature: The reactions are typically carried out at temperatures between 180 to 220°C.
Solvents: Organic solvents such as methanol or ethanol may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various esterified forms of octadecanoic acid with polyglycerol, such as monoesters, diesters, triesters, tetraesters, and heptaesters. The specific product distribution depends on the degree of esterification achieved during the reaction .
Wissenschaftliche Forschungsanwendungen
Octadecanoic acid, esters, heptaester with decaglycerol has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier in chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer for biological molecules.
Medicine: Utilized in pharmaceutical formulations, including creams, ointments, and suppositories, due to its emulsifying and stabilizing properties.
Wirkmechanismus
The mechanism of action of octadecanoic acid, esters, heptaester with decaglycerol is primarily based on its ability to reduce surface tension between different phases, thereby stabilizing emulsions. The compound interacts with both hydrophilic and lipophilic molecules, allowing it to form stable emulsions in various formulations. This property is attributed to the presence of multiple ester groups and hydroxyl functionalities in the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanoic acid, esters, heptaester with decaglycerol
- Octanoic acid, esters, heptaester with decaglycerol
- Decanoic acid, esters, heptaester with decaglycerol
- Dodecanoic acid, esters, heptaester with decaglycerol
- Tetradecanoic acid, esters, heptaester with decaglycerol
- Hexadecanoic acid, esters, heptaester with decaglycerol
Uniqueness
Octadecanoic acid, esters, heptaester with decaglycerol is unique due to its high molecular weight and the presence of multiple ester groups, which enhance its emulsifying properties. Compared to similar compounds with shorter fatty acid chains, it provides better stability and emulsification in various applications .
Eigenschaften
Molekularformel |
C156H300O27 |
|---|---|
Molekulargewicht |
2608 g/mol |
IUPAC-Name |
[4-[5,6-dihydroxy-1,2-di(octadecanoyloxy)hexan-3-yl]-5,6-bis(2,3-dihydroxypropoxy)-6-(2,3-dihydroxypropyl)-4-[2,3-di(octadecanoyloxy)propyl]-8,9-dihydroxy-5-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate |
InChI |
InChI=1S/C156H300O27/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-106-113-147(168)175-134-143(181-151(172)117-110-103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)123-154(124-144(182-152(173)118-111-104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)135-176-148(169)114-107-100-93-86-79-72-65-58-51-44-37-30-23-16-9-2,145(120-137(163)126-157)146(183-153(174)119-112-105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)136-177-149(170)115-108-101-94-87-80-73-66-59-52-45-38-31-24-17-10-3)156(179-133-141(167)130-161,155(121-138(164)127-158,122-139(165)128-159)178-132-140(166)129-160)125-142(131-162)180-150(171)116-109-102-95-88-81-74-67-60-53-46-39-32-25-18-11-4/h137-146,157-167H,8-136H2,1-7H3 |
InChI-Schlüssel |
GKEQQRWIDADDQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CC(CC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)(C(CC(CO)O)C(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


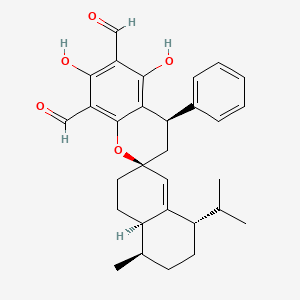

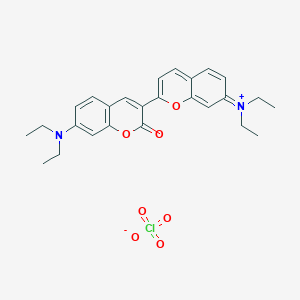
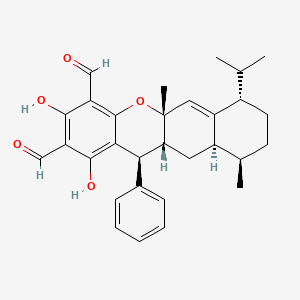
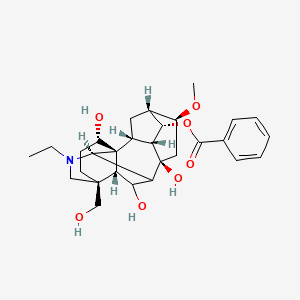
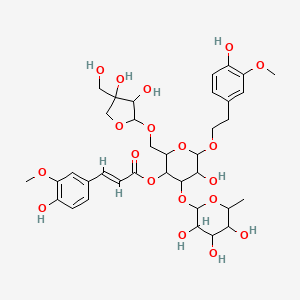
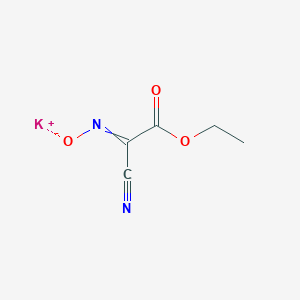
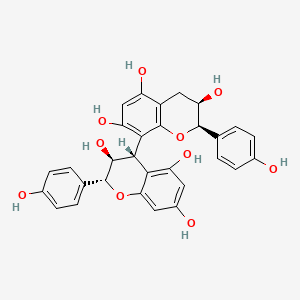
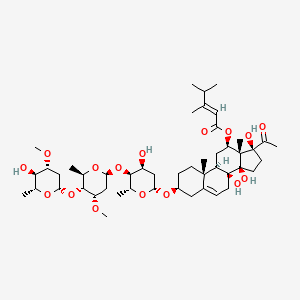
![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1496028.png)


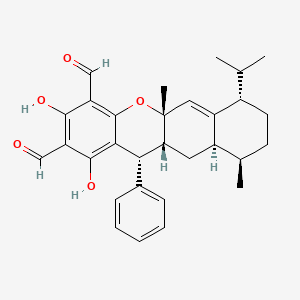
![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)
